molecular formula C4H6O3 B1201916 2-Methyl-3-oxopropanoic acid CAS No. 6236-08-4

2-Methyl-3-oxopropanoic acid

Cat. No.: B1201916
CAS No.: 6236-08-4
M. Wt: 102.09 g/mol
InChI Key: VOKUMXABRRXHAR-UHFFFAOYSA-N
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Description

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a keto group on the second and third carbon atoms, respectively. This compound is an intermediate in the metabolism of valine and thymine .

Scientific Research Applications

2-Methyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in the metabolism of valine and thymine, providing insights into metabolic pathways and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopropanoic acid can be synthesized through various chemical reactions. One common method involves the oxidation of 2-methyl-3-hydroxypropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In an industrial setting, this compound is often produced through the fermentation of valine by specific strains of bacteria. The fermentation process is followed by extraction and purification steps to isolate the desired compound. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-methyl-3-oxopropanoic acid involves its role as an intermediate in metabolic pathways. It is converted to other metabolites through enzymatic reactions, influencing various biochemical processes. The compound interacts with enzymes such as methylmalonate-semialdehyde dehydrogenase, which catalyzes its conversion to other metabolites .

Comparison with Similar Compounds

    Propanoic acid: The parent compound of 2-methyl-3-oxopropanoic acid.

    2-Methyl-3-hydroxypropanoic acid: A reduced form of this compound.

    2-Methyl-3-oxopropanoate: An oxidized form of this compound.

Uniqueness: this compound is unique due to its dual functional groups (methyl and keto) and its role as an intermediate in the metabolism of valine and thymine. This makes it a valuable compound for studying metabolic pathways and developing therapeutic applications .

Properties

IUPAC Name

2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKUMXABRRXHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274265
Record name Methylmalonic acid semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-oxopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6236-08-4
Record name 2-Methyl-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6236-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmalonaldehydic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylmalonic acid semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMALONALDEHYDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-3-oxopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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